![molecular formula C20H25NO6 B012669 1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine CAS No. 101491-35-4](/img/structure/B12669.png)

1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

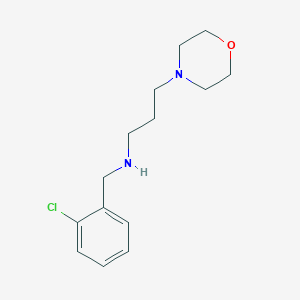

Butenafine, also known as KP-363, is a potent and broad-spectrum benzylamine antifungal agent. It is primarily used to treat dermatophyte infections such as tinea pedis, tinea cruris, and tinea versicolor. Butenafine works by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, at the point of squalene epoxidation .

準備方法

Synthetic Routes and Reaction Conditions: Butenafine is synthesized through a multi-step process involving the reaction of benzylamine with naphthalene derivatives. The key steps include:

Alkylation: Benzylamine is alkylated with tert-butylbenzyl chloride to form N-tert-butylbenzylamine.

Naphthylation: The resulting compound is then reacted with 1-chloromethyl naphthalene to produce butenafine.

Industrial Production Methods: Industrial production of butenafine involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts to facilitate the reactions .

Types of Reactions:

Oxidation: Butenafine can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of hydroxylated derivatives.

Reduction: Reduction of butenafine can occur at the benzylamine moiety, resulting in the formation of secondary amines.

Substitution: Butenafine can participate in substitution reactions, especially at the aromatic rings, where halogenation or nitration can occur.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

Oxidation: Hydroxylated butenafine derivatives.

Reduction: Secondary amines.

Substitution: Halogenated or nitrated butenafine derivatives

科学的研究の応用

Butenafine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the synthesis and reactivity of benzylamine derivatives.

Biology: Butenafine is used to investigate the mechanisms of fungal infections and the role of ergosterol in fungal cell membranes.

Medicine: It is widely studied for its antifungal properties and potential therapeutic applications in treating fungal infections.

Industry: Butenafine is used in the development of antifungal creams and ointments for topical application .

作用機序

ブテナフィンは、エルゴステロールの生合成に不可欠な酵素であるスクアレンエポキシダーゼを阻害することで抗真菌効果を発揮します。エルゴステロールは真菌細胞膜の必須成分であり、その枯渇は膜機能不全と最終的に細胞死につながります。 ブテナフィンの分子標的は、スクアレンエポキシダーゼ酵素とエルゴステロール生合成経路です。 .

6. 類似化合物の比較

ブテナフィンは、テルビナフィンやナフチフィンなどの他のベンジルアミン系およびアリルアミン系抗真菌剤と類似しています。これらの化合物とは異なる独自の特性を持っています。

テルビナフィン: ブテナフィンとテルビナフィンはどちらもスクアレンエポキシダーゼを阻害しますが、ブテナフィンは白癬菌に対してより広範囲の活性を持っています。

ナフチフィン: ナフチフィンもスクアレンエポキシダーゼを標的としていますが、ブテナフィンは表皮への保持時間が長く、持続的な治療効果をもたらします。

類似化合物のリスト:

- テルビナフィン

- ナフチフィン

- アモルフィン

- クロトリマゾール .

類似化合物との比較

- Terbinafine

- Naftifine

- Amorolfine

- Clotrimazole .

特性

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6/c1-22-15-7-13(8-16(23-2)19(15)26-5)11-21-12-14-9-17(24-3)20(27-6)18(10-14)25-4/h7-11H,12H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHRDYUXXXTNQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN=CC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101491-35-4 |

Source

|

| Record name | Benzylidenimine, 3,4,5-trimethoxy-N-(3,4,5-trimethoxybenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101491354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)

![4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B12610.png)

![2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;methanesulfonic acid](/img/structure/B12614.png)

![Methyl (4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-3-[(5R,8R,9S,10R,13R,14S,17R)-17-[(2R)-5-methoxy-5-oxopentan-2-yl]-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-4-yl]-10,13-dimethyl-7,12-dioxo-2,5,6,8,9,11,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12616.png)